Lipophilicity (LogP) Comparison Across Halo-N-methylaniline Regioisomers
2-Chloro-4-fluoro-N-methylaniline exhibits a calculated LogP of 2.19 (Fluorochem) to 2.52 (ChemScene) , placing it in a moderate lipophilicity range distinct from its primary amine analog and some regioisomers. The primary amine 2-chloro-4-fluoroaniline has a measured LogP of 1.68 (ACD) to 1.89 (Chembase) [1], a difference of approximately +0.5-0.6 log units lower than the N-methylated form. Among regioisomers, 3-chloro-4-fluoro-N-methylaniline has a predicted XLogP3 of 2.7 [2], roughly 0.2-0.5 log units higher, while 4-chloro-2-fluoro-N-methylaniline has a reported LogP of 2.59 , making the 2,4-substitution pattern slightly less lipophilic than the 4,2-isomer.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.19 (Fluorochem); LogP 2.52 (ChemScene) |
| Comparator Or Baseline | 2-Chloro-4-fluoroaniline: LogP 1.68 (ACD/ChemSpider); 3-Chloro-4-fluoro-N-methylaniline: XLogP3 2.7 (PubChem); 4-Chloro-2-fluoro-N-methylaniline: LogP 2.59 (ChemSrc) |
| Quantified Difference | Target vs. primary amine: +0.51 to +0.63 log units (higher lipophilicity); Target vs. 3,4-regioisomer: -0.18 to -0.51 log units (lower); Target vs. 4,2-regioisomer: -0.07 to -0.40 log units (lower) |
| Conditions | In silico calculated/experimental LogP values from multiple independent sources (ACD/Labs, XLogP3, ChemDraw-based predictions) |
Why This Matters
The 0.5-0.6 log unit increase in lipophilicity over the primary amine directly affects membrane permeability and blood-brain barrier penetration potential of drug candidates, influencing pharmacokinetic lead optimization.
- [1] Chembase. 2-chloro-4-fluoroaniline Log P 1.8910664. View Source
- [2] PubChem. 3-Chloro-4-fluoro-N-methylaniline XLogP3 2.7. View Source
